molecular formula C8H18ClNO B2929070 3-Tert-butylpyrrolidin-3-ol hydrochloride CAS No. 869976-51-2

3-Tert-butylpyrrolidin-3-ol hydrochloride

Cat. No. B2929070
CAS RN: 869976-51-2
M. Wt: 179.69
InChI Key: LMLJAIKJADGZGW-UHFFFAOYSA-N
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Description

3-Tert-butylpyrrolidin-3-ol hydrochloride is a chemical compound with the CAS Number: 869976-51-2 . It has a molecular weight of 179.69 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(tert-butyl)pyrrolidin-3-ol hydrochloride . The InChI code is 1S/C8H17NO.ClH/c1-7(2,3)8(10)4-5-9-6-8;/h9-10H,4-6H2,1-3H3;1H .


Physical And Chemical Properties Analysis

3-Tert-butylpyrrolidin-3-ol hydrochloride is a powder in physical form . It has a molecular weight of 179.69 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis of Bioactive Molecules

3-Tert-butylpyrrolidin-3-ol hydrochloride: is utilized in the synthesis of complex heterocyclic molecules that are foundational to a significant portion of commercial medicines . These heterocyclic structures are often the core of drugs due to their selective binding capacity, making them essential in pharmaceutical research and drug design.

Green Chemistry Applications

The compound is involved in green chemistry practices, such as microwave-assisted synthesis and nanoparticle-catalyzed synthesis . These methods are sustainable, reduce energy consumption, and offer recyclability of catalysts, contributing to environmentally friendly chemical processes.

Organic Synthesis in Water

3-Tert-butylpyrrolidin-3-ol hydrochloride: plays a role in organic synthesis conducted in water . This approach is part of the green chemistry initiative, aiming to minimize the use of harmful solvents and promote safer, more sustainable chemical reactions.

Solvent-Free Synthesis

This chemical is also relevant in solvent-free synthesis processes . By eliminating the need for solvents, this method reduces potential environmental and health hazards associated with solvent use, aligning with the principles of green chemistry.

Catalysis

The compound can act as a catalyst in various chemical reactions . Its unique chemical structure allows it to facilitate reactions that form the backbone of many pharmaceuticals and industrial chemicals.

Research and Industry

Due to its unique physical, chemical, and biological properties, 3-Tert-butylpyrrolidin-3-ol hydrochloride has garnered attention in both scientific research and industry applications. It’s a versatile compound that can be adapted for various uses, including the development of new materials and technologies.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-tert-butylpyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2,3)8(10)4-5-9-6-8;/h9-10H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLJAIKJADGZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCNC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869976-51-2
Record name 3-tert-butylpyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate (0.60 g, 0.0025 mol) was dissolved in a solution of hydrogen chloride in 1,4-dioxane (4N, 0.30 mL, 0.0099 mol) under N2 at rt. The reaction mixture was stirred for 3 h at rt, then concentrated in vacuo. The crude product was used directly in the next step without further purification. (M+H) 144.1
Name
tert-Butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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